Structural Differentiation from the N9-Unsubstituted Analog (CAS 537666-74-3): N9-Oxolanylmethyl as a Pharmacophoric Determinant
The most immediate structural comparator is N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-purin-6-amine (CAS 537666-74-3, MW 269.26), which shares the identical N6-benzodioxin substitution but bears no substituent at N9 . The target compound (MW 353.38) introduces an N9-(oxolan-2-yl)methyl group, adding 84.12 g/mol (a ~31% increase in molecular weight) and converting the N9-H tautomer into a conformationally restricted, lipophilic N9-alkylated purine. This modification is structurally analogous to the N9-tetrahydrofuryl substitution in SQ-22536, which confers adenylate cyclase inhibitory activity with IC50 values of 1.4–20 µM [1]. By extension, the N9-oxolanylmethyl group is expected to alter target engagement, solubility, and metabolic stability relative to the N9-unsubstituted analog, though direct comparative bioactivity data for this pair are not published.
| Evidence Dimension | N9 substitution presence and molecular weight |
|---|---|
| Target Compound Data | N9-(oxolan-2-yl)methyl substituent; MW = 353.38 g/mol |
| Comparator Or Baseline | CAS 537666-74-3: N9-H; MW = 269.26 g/mol |
| Quantified Difference | ΔMW = +84.12 g/mol (+31.2%); N9-H vs. N9-CH2-oxolane |
| Conditions | Structural comparison based on CAS registry and molecular formula data |
Why This Matters
The N9 substituent is a critical determinant of purine pharmacology; procurement of the N9-unsubstituted analog as a surrogate would omit the oxolanylmethyl pharmacophore that, by analogy to SQ-22536, may confer adenylate cyclase or related enzyme modulatory capacity.
- [1] Adooq Bioscience. SQ22536 Datasheet. Adenylyl cyclase inhibitor, IC50 = 1.4 µM. View Source
